N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenylurea
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Overview
Description
N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea is a synthetic organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic conditions.
Substitution Reactions: The 3-methylphenyl and 2-methyl-4-pyridyl groups are introduced through substitution reactions using appropriate halogenated precursors and nucleophiles.
Urea Formation: The final step involves the reaction of the thiazole derivative with phenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates and yields.
Solvents: Selection of suitable solvents to facilitate the reactions and improve product purity.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and ensure safety.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenated precursors, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alcohol groups.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, metabolic pathways, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-methylurea
- **N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-ethylurea
- **N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-propylurea
Uniqueness
N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N’-phenylurea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
365429-95-4 |
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Molecular Formula |
C23H20N4OS |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]-3-phenylurea |
InChI |
InChI=1S/C23H20N4OS/c1-15-7-6-8-17(13-15)20-21(18-11-12-24-16(2)14-18)29-23(26-20)27-22(28)25-19-9-4-3-5-10-19/h3-14H,1-2H3,(H2,25,26,27,28) |
InChI Key |
AGODBDKSHSCGGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)NC(=O)NC3=CC=CC=C3)C4=CC(=NC=C4)C |
Origin of Product |
United States |
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